4-Azepan-1-YL-benzylamine
Description
4-Azepan-1-yl-benzylamine (CAS: 876716-67-5 or 581812-79-5) is a nitrogen-containing organic compound with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. Structurally, it consists of a benzylamine group (a benzene ring with an aminomethyl substituent) linked to an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom). This compound is primarily used in pharmaceutical and biochemical research as a building block for synthesizing more complex molecules, such as enzyme inhibitors or receptor ligands.
Its safety profile, as per the Safety Data Sheet (SDS), indicates that it requires careful handling due to respiratory hazards. First-aid measures include oxygen administration if inhaled and avoidance of mouth-to-mouth resuscitation upon exposure.
Properties
IUPAC Name |
[4-(azepan-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPICFMSWPTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624944 | |
| Record name | 1-[4-(Azepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581812-79-5 | |
| Record name | 1-[4-(Azepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Azepan-1-YL-benzylamine involves several approaches. One common method is the one-pot synthesis, which is highly efficient and involves the use of isocyanate intermediates generated in situ. This method allows for the conversion of various N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides with high yields . Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions to prepare compounds with azepine scaffolds .
Chemical Reactions Analysis
4-Azepan-1-YL-benzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, carboxylic acids, and Grignard reagents. The major products formed from these reactions are typically amides and other derivatives of the parent compound .
Scientific Research Applications
4-Azepan-1-YL-benzylamine has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its biological activity. Additionally, it has applications in the industry, particularly in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Azepan-1-YL-benzylamine involves its interaction with specific molecular targets and pathways. While the precise mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to various biological responses, including changes in cellular signaling and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 4-Azepan-1-yl-benzylamine and related compounds:
Key Observations:
This may enhance binding affinity in drug-target interactions. 4-(Azepan-1-yl)butanoic acid (CAS 753391-71-8) contains a carboxylic acid group, significantly altering solubility (likely higher aqueous solubility at physiological pH) and reactivity (e.g., salt formation with bases).
Molecular Weight and Size :
- The carbonyl derivative (232.32 g/mol) is heavier than this compound, which may affect pharmacokinetic properties like membrane permeability.
- Despite identical molecular weights (204.31 g/mol), 4-Azepan-1-YLMethyl)aniline and this compound differ in aromatic substitution patterns, leading to distinct chemical behaviors.
Biological Activity
4-Azepan-1-YL-benzylamine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a seven-membered azepane ring attached to a benzylamine moiety. Its molecular formula is CHN with a molecular weight of 192.27 g/mol. The compound's unique structure contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- One-Pot Synthesis : This efficient method utilizes isocyanate intermediates to produce high yields of the compound.
- Reactions with Reagents : Common reagents include acid chlorides and Grignard reagents, which facilitate various transformations such as oxidation and reduction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Potential
In vitro studies demonstrate that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy .
The precise mechanism of action for this compound remains under investigation. However, it is believed to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to various biological responses, including changes in gene expression and enzyme activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is crucial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| 4-(Pyrrolidin-1-yl)benzylamine | Contains a pyrrolidine ring | Different biological activity profile |
| 4-(Morpholin-1-yl)benzylamine | Features a morpholine ring | Distinct pharmacological properties |
| 4-(Tetrahydropyran-1-yl)benzylamine | Contains a tetrahydropyran ring | Varies in steric and electronic effects |
The specific azepane structure of this compound influences its chemical reactivity and biological interactions compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Anticancer Research : In cellular assays, this compound was found to induce apoptosis in human cancer cell lines, highlighting its anticancer potential .
- Enzyme Inhibition : Binding affinity assays revealed that the compound interacts with acetylcholinesterase (AChE), which may contribute to its neuroprotective effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
